molecular formula C17H17F3N4O B2749722 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2034420-52-3

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2749722
CAS No.: 2034420-52-3
M. Wt: 350.345
InChI Key: VZSUUDYNMHZYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrimidinylamino group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinylamino group and the trifluoromethylphenyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It has been studied for its potential biological activities, such as antiproliferative effects against cancer cells.

  • Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • 2-Phenylaminopyrimidine derivatives: These compounds share the pyrimidinylamino group but differ in their phenyl group.

  • Trifluoromethylphenyl derivatives: These compounds have the trifluoromethyl group but lack the pyrimidinylamino group.

In comparison, 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one offers a unique combination of structural elements that contribute to its distinct properties and applications.

Properties

IUPAC Name

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-2-12(3-6-13)4-7-15(25)24-10-14(11-24)23-16-21-8-1-9-22-16/h1-3,5-6,8-9,14H,4,7,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSUUDYNMHZYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.